molecular formula C17H19N3O2 B6130334 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide

Cat. No.: B6130334
M. Wt: 297.35 g/mol
InChI Key: KRMQSPFPTTUGPQ-UHFFFAOYSA-N
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(2)16(21)8-5-13-3-6-15(7-4-13)19-17(22)14-9-11-18-12-10-14/h3-4,6-7,9-12H,5,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMQSPFPTTUGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide typically involves the condensation of isoniazid with a substituted aldehyde. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

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